molecular formula C16H20N4OS B5785207 1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea

1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B5785207
M. Wt: 316.4 g/mol
InChI Key: CZOFCMRADJIAQQ-UHFFFAOYSA-N
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Description

1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates under acidic or basic conditions.

    Coupling with Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentyl halides.

    Urea Formation: The final step involves the reaction of the thiadiazole derivative with 3,4-dimethylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Urea Derivatives: Compounds with similar urea linkages but different aromatic or aliphatic groups.

Uniqueness

1-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea is unique due to its specific combination of a thiadiazole ring, a cyclopentyl group, and a 3,4-dimethylphenyl group. This unique structure may confer specific biological activities or chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-10-7-8-13(9-11(10)2)17-15(21)18-16-20-19-14(22-16)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOFCMRADJIAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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